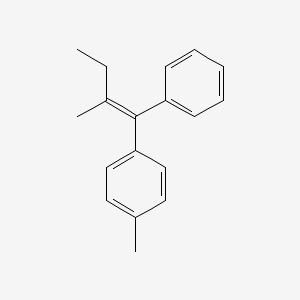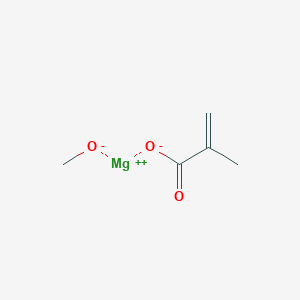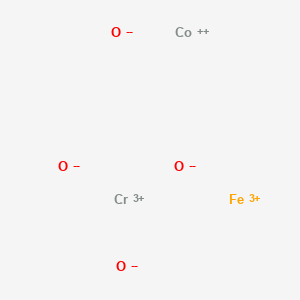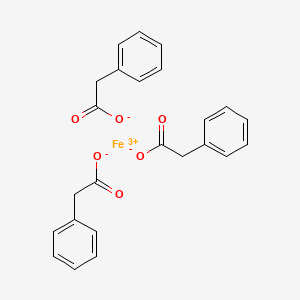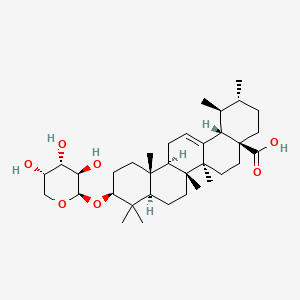![molecular formula C12H23Cl2N B12649788 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride CAS No. 6641-27-6](/img/structure/B12649788.png)
1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-1-azaspiro[45]decane;hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride typically involves the reaction of azaspiro compounds with chloropropyl reagents. One common method involves the alkylation of azaspiro[4.5]decane with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex spiro compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with lithium aluminum hydride would produce a reduced spiro compound .
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- 8-(3-Chloropropyl)-8-azaspiro[4.5]decane-7,9-dione
- 8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione
- 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness: 1-(3-Chloropropyl)-1-azaspiro[4.5]decane;hydrochloride is unique due to its specific spiro structure and the presence of a chloropropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
6641-27-6 |
|---|---|
Molekularformel |
C12H23Cl2N |
Molekulargewicht |
252.22 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-1-azaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C12H22ClN.ClH/c13-9-5-11-14-10-4-8-12(14)6-2-1-3-7-12;/h1-11H2;1H |
InChI-Schlüssel |
AUPJUJSCTOIODI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CCCN2CCCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
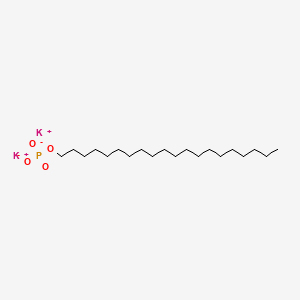
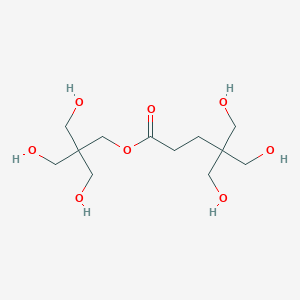
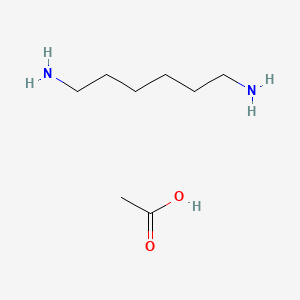
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

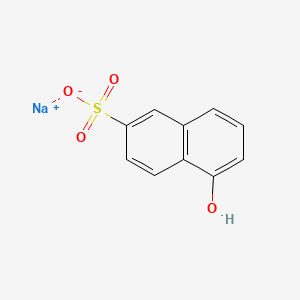
![11-Methyl[1]benzothiopyrano[4,3-b]indol-11-ium perchlorate](/img/structure/B12649765.png)
